molecular formula C12H13F3N2O5S B2963619 4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 1008582-71-5

4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid

Cat. No.: B2963619
CAS No.: 1008582-71-5
M. Wt: 354.3
InChI Key: DKNVCRCWOLHANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid (IUPAC name, molecular formula: C₁₂H₁₃F₃N₂O₅S) is a sulfonamide-containing carboxylic acid derivative. Key physicochemical properties include:

  • Molecular weight: 354.30 g/mol
  • pKa: 3.26 (indicating moderate acidity, likely from the carboxylic acid group)
  • LogP: 0.567 (moderate lipophilicity)
  • Polar surface area: 126.56 Ų (high polarity due to carbamoyl, sulfonamide, and carboxylic acid groups)
  • Hydrogen bond donors/acceptors: 3/5, respectively .

The compound features a trifluoromethyl-substituted benzenesulfonamide moiety linked to a carbamoyl butanoic acid backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-5-oxo-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O5S/c13-12(14,15)7-2-1-3-8(6-7)23(21,22)17-9(11(19)20)4-5-10(16)18/h1-3,6,9,17H,4-5H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNVCRCWOLHANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is a complex organic compound notable for its unique structural features, including a carbamoyl group, a butanoic acid moiety, and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities attributed to the trifluoromethyl and sulfonamide functionalities.

The molecular formula of this compound is C12H13F3N2O5SC_{12}H_{13}F_{3}N_{2}O_{5}S, with a molecular weight of approximately 388.75 g/mol. The compound exhibits diverse chemical reactivity, enabling it to participate in various reactions such as oxidation, reduction, and substitution, which are pivotal for its synthetic accessibility and functional modifications .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis, which can lead to antibacterial effects. Additionally, the trifluoromethyl group may enhance lipophilicity, potentially improving bioavailability and cellular uptake .

Biological Activity

Research has indicated that this compound may exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with sulfonamide groups often display significant antibacterial properties. The presence of the trifluoromethyl group may further enhance this activity through improved interaction with bacterial targets .
  • Antitumor Activity : Similar compounds have shown potential as antitumor agents. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic ring can significantly influence cytotoxicity against various cancer cell lines . For instance, compounds with electron-withdrawing groups have been associated with increased anticancer activity.

Case Studies

  • Antibacterial Studies : A study evaluated the antibacterial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro assays have demonstrated that certain derivatives of this compound can inhibit cell proliferation in various cancer cell lines. The IC50 values observed were promising, suggesting potential therapeutic applications in oncology .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H13F3N2O5SSulfonamide + TrifluoromethylAntimicrobial, Antitumor
4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acidC12H12ClF3N2O5SChlorine substitutionEnhanced Antibacterial
2-(4-Chloro-3-sulphamoylbenzoyl)benzoic acidC13H10ClN2O4SBenzoic coreAnti-inflammatory

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Meta vs. Ortho Trifluoromethyl Substitution

A closely related analog, 4-Carbamoyl-2-[2-(trifluoromethyl)benzenesulfonamido]butanoic acid, differs only in the position of the trifluoromethyl group on the benzene ring (ortho instead of meta).

  • Electronic effects : Meta substitution allows for optimal electron-withdrawing effects, enhancing the acidity of the sulfonamide NH group (critical for hydrogen bonding).
  • Synthetic accessibility : Both isomers are listed as discontinued by CymitQuimica (), suggesting shared challenges in synthesis or stability .
Table 1: Meta vs. Ortho Isomer Comparison
Property Meta Isomer (Target Compound) Ortho Isomer (Analog)
Trifluoromethyl position 3rd position (meta) 2nd position (ortho)
Predicted steric hindrance Low High
Commercial availability Discontinued Discontinued
Potential binding efficiency Higher (optimized electronics) Lower

Fluorinated Analogues: Trifluoromethyl vs. Other Fluorinated Groups

Fluorinated compounds like 3-(Difluoromethyl)-5-fluoropyridine () share the use of fluorine to modulate properties but differ structurally. Key contrasts:

  • Electron-withdrawing strength: The trifluoromethyl group (-CF₃) is stronger than difluoromethyl (-CHF₂) or monofluorinated groups, increasing the acidity of adjacent functional groups.
  • Lipophilicity : The target compound’s LogP (0.567) is lower than many lipophilic fluorinated aromatics (e.g., polyfluorinated pyridines), favoring aqueous solubility but limiting membrane permeability .

Carboxylic Acid Derivatives: Role of Carbamoyl and Sulfonamide Groups

Compared to simpler carboxylic acids like 4-bromo-3-methylbenzoic acid (), the target compound’s carbamoyl and sulfonamide groups introduce:

  • Enhanced hydrogen bonding : The carbamoyl (NH₂CO-) and sulfonamide (SO₂NH-) groups provide multiple sites for polar interactions, improving target binding but reducing bioavailability.
Table 2: Functional Group Contributions
Group Role Impact on Properties
Trifluoromethyl Electron-withdrawing, lipophilic ↑ Acidity, ↑ metabolic stability
Carbamoyl Hydrogen bond donor/acceptor ↑ Target affinity, ↓ LogP
Sulfonamide Polar, acidic NH ↑ Solubility, ↑ enzymatic inhibition

Research Findings and Implications

  • Structural optimization : Meta-substituted trifluoromethyl groups balance electronic and steric effects better than ortho isomers, making the target compound more viable for drug development .
  • Synthetic limitations : Discontinuation of both isomers in commercial catalogs highlights difficulties in scaling up synthesis or stabilizing reactive intermediates .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid?

  • Methodological Answer : A two-step approach is often employed:

Sulfonylation : React a suitably protected butanoic acid derivative with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonamido group.

Carbamoylation : Introduce the carbamoyl group via reaction with potassium cyanate or urea derivatives under acidic or neutral conditions.
Similar strategies are used in the synthesis of sulfonamido butanoic acid derivatives, as seen in Michael addition reactions for analogous compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group and sulfonamido proton environments.
  • IR Spectroscopy : Identify carbamoyl (C=O stretch ~1680 cm1^{-1}) and sulfonamide (S=O stretches ~1150-1350 cm1^{-1}) functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
    These methods align with characterization protocols for structurally related fluorinated benzoic acid derivatives .

Q. How can purity and stability be assessed during synthesis?

  • Methodological Answer :
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to monitor purity.
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and S.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for hygroscopic intermediates.
    Stability studies should account for the hydrolytic sensitivity of the carbamoyl group in aqueous conditions .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

  • Methodological Answer :
  • SHELXL Refinement : Apply restraints for disordered atoms (e.g., trifluoromethyl groups) using the AFIX command. For twinned data, use the TWIN/BASF instructions to model twin domains .
  • WinGX Validation : Analyze residual density maps and hydrogen-bonding networks to refine molecular geometry.
  • ORTEP Visualization : Anisotropic displacement parameters help identify unresolved disorder or thermal motion .

Q. What strategies mitigate solubility limitations in biological assays?

  • Methodological Answer :
  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.
  • Co-solvents : Use DMSO (<5% v/v) or cyclodextrin-based solubilizers for in vitro studies.
  • Structural Analogues : Replace the trifluoromethyl group with smaller halogens (e.g., Cl) to reduce hydrophobicity, as demonstrated in fluorophenyl butanoic acid derivatives .

Q. How does the trifluoromethyl group influence the compound’s electronic and biological properties?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -CF3_3 group increases the sulfonamide’s acidity (pKa reduction), enhancing hydrogen-bonding potential with target proteins.
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can quantify electrostatic potential surfaces and frontier molecular orbitals.
    Comparative studies on fluorinated benzoic acids support these observations .

Q. How to address discrepancies in enzymatic inhibition assays (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Assay Optimization : Standardize buffer pH (7.4 ± 0.2) and ionic strength to minimize non-specific binding.
  • Control Experiments : Include a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) to validate assay conditions.
  • Data Normalization : Use Hill equation fitting to account for cooperative effects in dose-response curves.
    Methodological rigor is critical, as seen in structure-activity studies of sulfonamide derivatives .

Data Contradiction Analysis

Q. Conflicting bioactivity data between in vitro and in vivo models: How to reconcile?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance rates to identify bioavailability issues.
  • Metabolite Identification : Use LC-MS to detect inactive or toxic metabolites.
  • Species-Specific Differences : Test humanized enzyme isoforms or primary cell lines to reduce interspecies variability.
    Such approaches are highlighted in preclinical studies of structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.